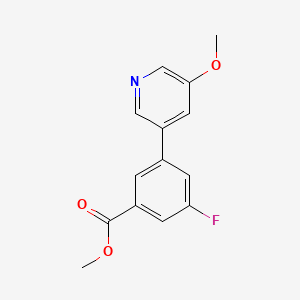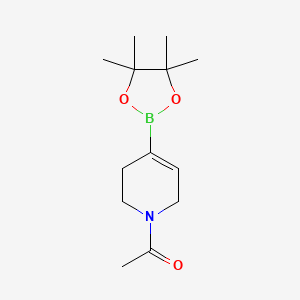
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone
Overview
Description
“1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone” is a chemical compound with the molecular formula C13H22BNO3 . It has a molecular weight of 251.13 g/mol . The compound is also known by other names such as “1-Acetyl-5,6-dihydro-2H-pyridine-4-boronic acid, pinacol ester” and "1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone" .
Molecular Structure Analysis
The InChI code for this compound is “1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3” and the InChIKey is "RENBVEOCTVQABH-UHFFFAOYSA-N" . The canonical SMILES representation is "B1(OC(C(O1)©C)©C)C2=CCN(CC2)C(=O)C" .Scientific Research Applications
Synthesis and Characterization
Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, similar to the one inquired about, are often synthesized as boric acid ester intermediates with benzene rings. These intermediates are obtained through multi-step substitution reactions, and their structures are confirmed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction provide crystallographic and conformational analyses. The application of density functional theory (DFT) allows for the comparison of molecular structures optimized by DFT with those determined by X-ray diffraction, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Catalytic Enantioselective Reactions
Boron-containing compounds are also crucial in catalytic enantioselective reactions, such as borane reductions of benzyl oximes, preparing chiral pyridyl amines. These reactions are essential for synthesizing biologically active molecules, demonstrating the versatility of boron-containing intermediates in organic synthesis and the preparation of pharmaceuticals (Huang et al., 2011).
Molecular Electronics and Photovoltaics
The synthesis and characterization of boron-containing polymers, such as those derived from dioxaborolan-2-yl derivatives, play a pivotal role in developing novel materials for molecular electronics and photovoltaic applications. These polymers' deeply colored and semiconducting properties make them suitable candidates for electronic devices and solar energy conversion, showcasing the compound's potential in materials science and engineering (Kawashima et al., 2013).
Drug Synthesis and Medicinal Chemistry
Boron-containing compounds are integral intermediates in synthesizing various biologically active compounds, such as crizotinib, highlighting their significance in drug synthesis and medicinal chemistry. The ability to introduce boron into complex molecules allows for the development of novel therapeutic agents with enhanced efficacy and selectivity (Kong et al., 2016).
Mechanism of Action
Target of Action
It’s known that boronic esters, such as this compound, are often used in organic synthesis reactions as catalysts or ligands .
Mode of Action
The compound, being a boronic ester, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biochemical Pathways
The compound, as a boronic ester, is involved in the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that boronic esters are generally non-volatile and soluble in organic solvents . They are also known to be sensitive to moisture and heat .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s known to be sensitive to moisture and heat . Therefore, it should be stored under inert gas in a dry and cool place . The pH of the environment can also influence the rate of reactions involving boronic esters .
properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBVEOCTVQABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718235 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227068-67-8 | |
| Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

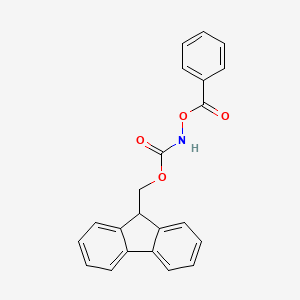
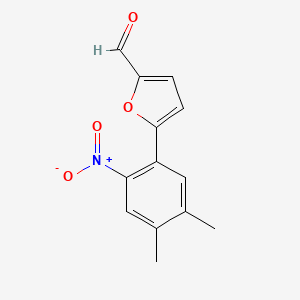
![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)
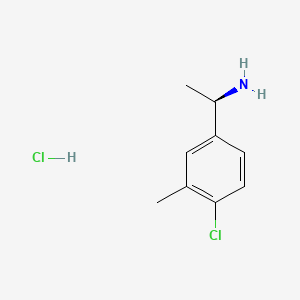

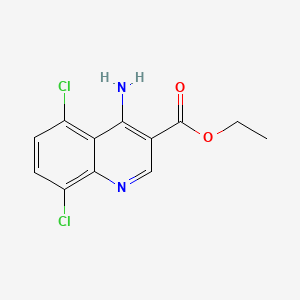
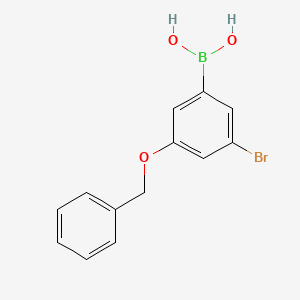
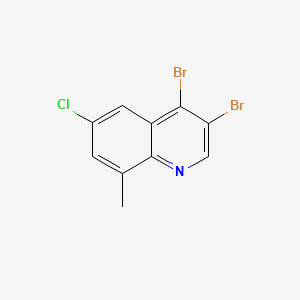
![6-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B578025.png)
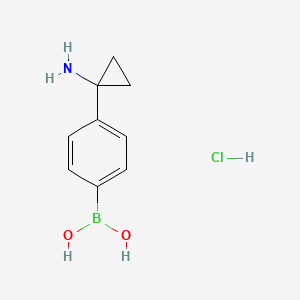

![N-[(1R,2R)-2-aMinocyclohexyl]-3,5-bis(trifluoroMethyl)- BenzenesulfonaMide](/img/structure/B578029.png)
